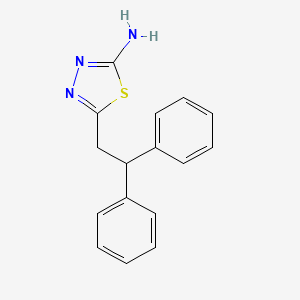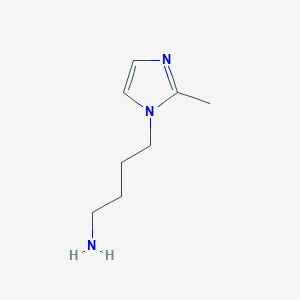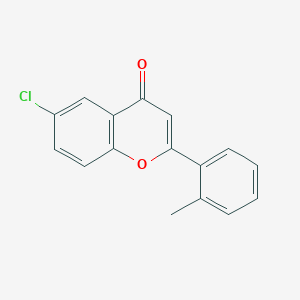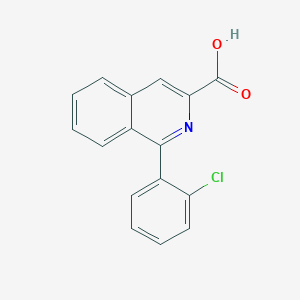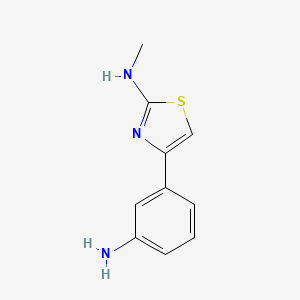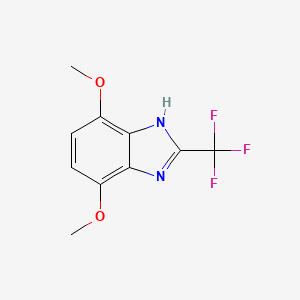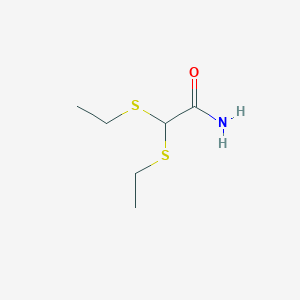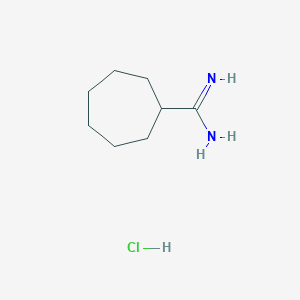
Cycloheptanecarboximidamide HCl
概要
説明
Cycloheptanecarboximidamide HCl is a useful research compound. Its molecular formula is C8H17ClN2 and its molecular weight is 176.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Fate and Toxicity
- Hexachlorocyclohexane (HCH) isomers, including lindane and those in the technical mixture, are widely used organochlorine pesticides. Their high volatility has led to global transport and environmental presence, including in pristine locations like the Arctic. These isomers can cause central nervous system, reproductive, and endocrine damage. Research also focuses on the selective degradation of α-HCH enantiomers in various environmental matrices (Willett, Ulrich, & Hites, 1998).
Chemical Reactions
- Silica gel and alumina can mediate the addition of hydrogen halides to alkenes, including cycloheptene. This process has been made more convenient with the use of various halides that generate hydrogen halides in situ, facilitating rapid addition reactions in compounds like cycloheptene (Kropp et al., 1993).
Neurological Research
- Cycloheximide, an inhibitor of protein synthesis at the ribosomal level, has been used to study the inhibition of estrogen-induced sexual receptivity in rats, demonstrating its effectiveness and reversibility in affecting sexual behavior. This highlights its potential as a tool for neurological research (Quadagno & Ho, 1975).
Pharmacological Applications
- HC 20-511, derived from the cycloheptothiophene group, showed promising results as an anti-asthmatic drug in clinical trials, demonstrating its effectiveness and excellent tolerance in asthma patients (Girard & Cuevas, 1977).
Groundwater and Soil Contamination
- The widespread occurrence of HCHs, including β-HCH and δ-HCH, raises concerns about their environmental fate. Research on hydroxylated metabolites formed during microbial degradation of HCHs in soil and groundwater is crucial for understanding and addressing HCH contamination (Raina et al., 2007).
Rhizosphere Microbiology
- The soil-plant-microbe system's influence on HCH biodegradation was evaluated, demonstrating enhanced degradation of α-HCH in the rhizosphere of certain plants. This suggests that phytostimulation of bacteria in soil could be a promising approach for cleaning HCH-contaminated sites (Kidd et al., 2007).
Neuroprotective Agents
- Cyclosporine A (CsA) and cycloheximide (CHX) have been studied for their effects on reducing ischemia-induced neurological damage by blocking apoptotic pathways. CsA showed positive effects on cerebral recovery following hypothermic circulatory arrest, suggesting its potential as a neuroprotective agent (Hagl et al., 2001).
Cellular Biology
- Cycloheximide's role in studying the entrance of messenger RNA into membrane-bound and free polyribosomes has been explored. It increases the concentration of newly-synthesized messenger RNA in small polyribosome structures, aiding in the understanding of mRNA transport and attachment to membranes (Rosbash, 1972).
Safety and Hazards
The safety information available indicates that Cycloheptanecarboximidamide HCl may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Cycloheptanecarboximidamide hydrochloride, also known as Cyproheptadine, is a potent competitive antagonist of both serotonin and histamine receptors . These receptors play a crucial role in various physiological processes, including allergic reactions and appetite regulation .
Mode of Action
The compound exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism of serotonin on the appetite center of the hypothalamus may account for the compound’s ability to stimulate the appetite .
Biochemical Pathways
For instance, the antagonism of serotonin receptors in the hypothalamus can stimulate appetite, while the blocking of histamine receptors can alleviate allergic symptoms .
Pharmacokinetics
The pharmacokinetics of Cycloheptanecarboximidamide hydrochloride involve absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized primarily in the liver, mostly through CYP3A4 mediated processes . The elimination half-life is approximately 8.6 hours
Result of Action
The molecular and cellular effects of Cycloheptanecarboximidamide hydrochloride’s action are primarily related to its antagonistic effects on serotonin and histamine receptors. By blocking these receptors, the compound can alleviate allergic symptoms and stimulate appetite . It is also used off-label for the treatment of serotonin syndrome .
生化学分析
Biochemical Properties
Cycloheptanecarboximidamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, Cycloheptanecarboximidamide hydrochloride may bind to specific active sites on enzymes, altering their activity and thus influencing the overall metabolic flux within cells . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
Cycloheptanecarboximidamide hydrochloride has been shown to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Cycloheptanecarboximidamide hydrochloride may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Furthermore, this compound can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The mechanism of action of Cycloheptanecarboximidamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Cycloheptanecarboximidamide hydrochloride can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its ability to catalyze reactions. Additionally, Cycloheptanecarboximidamide hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycloheptanecarboximidamide hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Cycloheptanecarboximidamide hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Cycloheptanecarboximidamide hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Cycloheptanecarboximidamide hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Cycloheptanecarboximidamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes involved in their synthesis or degradation . For example, Cycloheptanecarboximidamide hydrochloride may inhibit enzymes in the glycolytic pathway, leading to changes in the levels of glucose and other intermediates . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, altering the levels of fatty acids and other lipids .
Transport and Distribution
The transport and distribution of Cycloheptanecarboximidamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, Cycloheptanecarboximidamide hydrochloride can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
Cycloheptanecarboximidamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Cycloheptanecarboximidamide hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it may interact with transcription factors and other regulatory proteins to modulate gene expression .
特性
IUPAC Name |
cycloheptanecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-8(10)7-5-3-1-2-4-6-7;/h7H,1-6H2,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEPKSZKYOGGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride](/img/structure/B3033135.png)
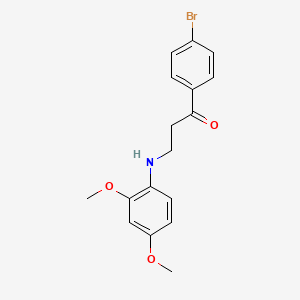
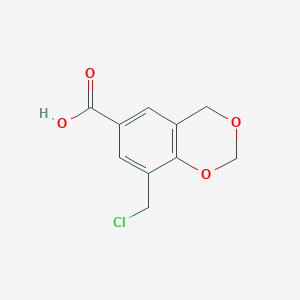
![2-{(E)-[(3-bromophenyl)imino]methyl}phenol](/img/structure/B3033141.png)
![2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B3033142.png)
